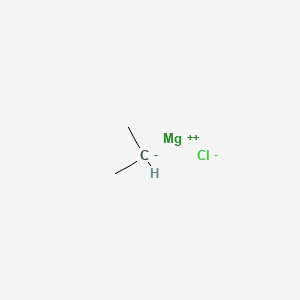
Magnesium;propane;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium propane chloride is typically synthesized through the reaction of isopropyl chloride with magnesium metal in the presence of a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
Industrial production of magnesium propane chloride involves the use of continuous magnesium-chloride chlorinators with high throughput capacity. This process ensures the cost-effective reduction of impurities and improves the efficiency of the electrolysis system .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium propane chloride undergoes various types of reactions, including:
Oxidation: Reacts with oxygen to form magnesium oxide and propane.
Reduction: Can reduce certain organic compounds, introducing isopropyl groups.
Substitution: Commonly used in nucleophilic substitution reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Diethyl ether, THF, isopropyl chloride, magnesium metal.
Conditions: Inert atmosphere, low temperatures for certain reactions to prevent side reactions.
Major Products Formed
Oxidation: Magnesium oxide and propane.
Reduction: Various isopropyl-substituted organic compounds.
Substitution: Carbon-carbon bonded products
Wissenschaftliche Forschungsanwendungen
Magnesium propane chloride has a wide range of applications in scientific research:
Chemistry: Used as a Grignard reagent for the synthesis of complex organic molecules.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of polymers and other industrial chemicals.
Wirkmechanismus
Magnesium propane chloride exerts its effects through the formation of carbon-carbon bonds. The magnesium atom acts as a nucleophile, attacking electrophilic carbon atoms in organic molecules. This reaction forms a new carbon-carbon bond, introducing the isopropyl group into the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium chloride: Used in various industrial applications, including deicing and dust control.
Magnesium bromide: Similar to magnesium chloride but with different reactivity and applications.
Magnesium iodide: Used in organic synthesis but less common than magnesium chloride and bromide.
Uniqueness
This makes it particularly valuable in the synthesis of complex organic compounds .
Eigenschaften
IUPAC Name |
magnesium;propane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7.ClH.Mg/c1-3-2;;/h3H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHWZFSGMZEOG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














